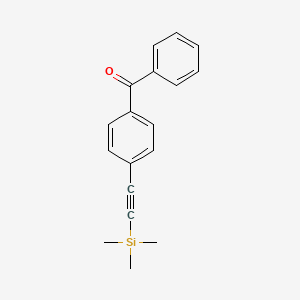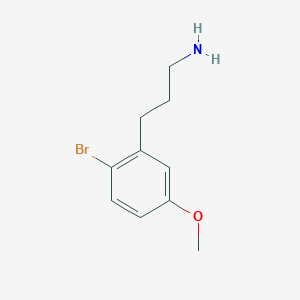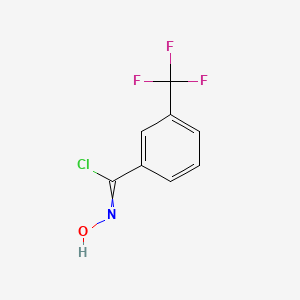
2-Cyclohexylprop-2-en-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylprop-2-en-1-al is an organic compound with the molecular formula C9H16O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexyl ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
2-Cyclohexylprop-2-en-1-al can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with acrolein, followed by hydrolysis to yield the desired aldehyde. Another method includes the oxidation of 2-cyclohexyl-2-propen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Industrial production methods often involve the use of catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyclohexylprop-2-en-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclohexylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-cyclohexylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.
Scientific Research Applications
2-Cyclohexylprop-2-en-1-al has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylprop-2-en-1-al involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
2-Cyclohexylprop-2-en-1-al can be compared with other similar compounds, such as:
Cyclohexylacetaldehyde: Similar in structure but with different reactivity and applications.
Cyclohexylpropanoic acid: An oxidized form of this compound with distinct chemical properties.
Cyclohexylpropanol: A reduced form with different functional group reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the cyclohexyl ring and the aldehyde group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-cyclohexylprop-2-enal |
InChI |
InChI=1S/C9H14O/c1-8(7-10)9-5-3-2-4-6-9/h7,9H,1-6H2 |
InChI Key |
QYQKMQWPSIIZCG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=O)C1CCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl[2-(3-nitroquinolin-4-ylamino)ethyl]carbamate](/img/structure/B8295360.png)
![Methyl 2-methyl-4-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5-carboxylate](/img/structure/B8295379.png)



![Diethyl 2-[[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate](/img/structure/B8295395.png)


![N-[(2R)-2-amino-2-phenylethyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B8295408.png)





